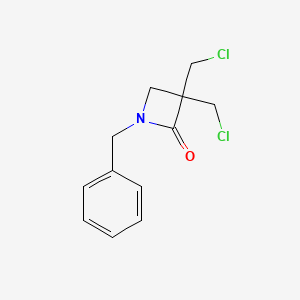

1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one

Description

1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a benzyl group at the N1 position and two chloromethyl substituents at the C3 positions. The chloromethyl moieties enhance electrophilicity, which may influence ring-opening reactions critical to biological activity, while also raising safety concerns due to parallels with carcinogenic compounds like bis(chloromethyl)ether (BCME) .

Properties

IUPAC Name |

1-benzyl-3,3-bis(chloromethyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-7-12(8-14)9-15(11(12)16)6-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHOOJYASOZOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1CC2=CC=CC=C2)(CCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-bis(chloromethyl)azetidin-2-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form the corresponding alcohols or amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile or dichloromethane.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

Substitution Products: Azetidinone derivatives with various functional groups replacing the chloromethyl groups.

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Applications

Synthetic Intermediates

1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one serves as a versatile intermediate in organic synthesis. Its chloromethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in synthesizing more complex molecules for pharmaceutical applications .

Cycloaddition Reactions

The compound can also be utilized in cycloaddition reactions to generate new heterocyclic compounds. Research has documented methods for synthesizing monocyclic 2-azetidinones via cycloaddition approaches, highlighting the utility of azetidinones in expanding chemical libraries for drug discovery .

Data Tables

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various azetidinone derivatives, it was found that modifications at the C-3 position significantly influenced antiproliferative activity against breast cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.

Case Study 2: Chymase Inhibition Research

A recent investigation into chymase inhibitors identified several azetidinone derivatives that effectively reduced angiotensin II levels in preclinical models of heart disease. While specific data on this compound remain sparse, its structural analogs exhibited promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific pathways and targets depend on the context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

a) 1-Benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one

- Substituents : A single chloro group at C3 and a bulky 3,4,5-trimethoxyphenyl group at C4.

- Key Differences: The absence of bis(chloromethyl) groups reduces electrophilicity compared to the target compound.

b) 3-Chloro-Substituted Azetidin-2-ones

- Substituents : Single chloro group at C3.

- Key Differences : Simpler structure with lower reactivity due to fewer electron-withdrawing groups. Derivatives in this class exhibit melting points of 120–150°C and synthesis yields of 60–75% via Schiff base condensation .

- Bioactivity : Demonstrated antibacterial properties, likely due to β-lactam ring interaction with bacterial enzymes .

c) Bis(Chloromethyl)Ether (BCME)

- Structure : Contains two chloromethyl groups linked by an oxygen atom.

Table 1: Comparative Data of Selected Compounds

*Calculated based on molecular formula.

Bioactivity and Toxicity

- Antibacterial Potential: The β-lactam core suggests possible inhibition of penicillin-binding proteins (PBPs) or FtsZ (a bacterial cytoskeletal protein), as seen in bis(chloroimidazo) hybrids .

- Toxicity: Chloromethyl groups are associated with DNA alkylation and carcinogenicity, as observed in BCME . This raises concerns for therapeutic applications unless selectivity is optimized.

Biological Activity

1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one is a synthetic compound belonging to the azetidinone family, characterized by a four-membered lactam structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3,3-bis(chloromethyl)azetidin-2-one with benzyl chloride in the presence of a base like sodium hydroxide. This reaction is conducted in organic solvents such as dichloromethane at low temperatures to ensure stability and yield high-purity products.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl groups allow for nucleophilic substitution reactions, where they can be replaced by nucleophiles such as amines or thiols. This property may contribute to its potential as an enzyme inhibitor or receptor modulator.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that azetidinones can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disrupting cellular processes or inhibiting key enzymes necessary for microbial survival .

Anticancer Activity

Several studies have investigated the anticancer potential of azetidinone derivatives. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression and promoting cell death pathways. The exact pathways involved often depend on the specific type of cancer being targeted .

Case Studies

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursors with chloromethylating agents. Optimization can be achieved by:

- Adjusting reaction temperature (e.g., 0–5°C for chloromethylation to minimize side reactions).

- Using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of chloromethyl groups.

- Monitoring reaction progress via TLC or HPLC to isolate intermediates.

- Refer to azetidinone synthesis protocols in Patel et al. (2024), where similar derivatives were prepared via Schotten-Baumann conditions .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to identify benzyl protons (δ 4.5–5.0 ppm) and chloromethyl groups (δ 3.8–4.2 ppm).

- IR Spectroscopy : C=O stretching (~1750 cm) confirms the azetidinone ring; C-Cl stretches (~650 cm) validate chloromethyl groups.

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally related quinoxaline derivatives .

Q. How can researchers assess the compound’s stability under standard laboratory conditions?

- Methodological Answer :

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.

- Test solubility in organic solvents (e.g., DMSO, ethanol) to identify compatible storage media.

- Stability trends can be inferred from chloromethyl-containing compounds like oxetane derivatives, which degrade via hydrolysis under humid conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of chloromethyl groups in nucleophilic substitution reactions?

- Methodological Answer :

- Perform kinetic studies (e.g., using Cl-labeled analogs) to track substitution rates with amines or thiols.

- Computational modeling (DFT or MD simulations) can predict reaction pathways, as seen in docking studies of chlorobenzylidene derivatives .

- Compare with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, where steric hindrance from the azetidinone ring may slow SN2 mechanisms .

Q. How can researchers resolve contradictions in biological activity data for azetidinone derivatives?

- Methodological Answer :

- Use isogenic microbial strains to isolate target-specific effects (e.g., testing against Gram-positive vs. Gram-negative bacteria).

- Analyze structure-activity relationships (SAR) by synthesizing analogs with modified substituents (e.g., replacing benzyl with phenyl groups).

- Cross-reference with Patel et al. (2024), where antimicrobial activity correlated with electron-withdrawing substituents on the azetidinone core .

Q. What computational approaches are suitable for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., penicillin-binding proteins).

- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity.

- Refer to studies on chlorobenzylidene cyclohexanones, where docking identified hydrogen bonding with kinase active sites .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate cytotoxicity?

- Methodological Answer :

- Use a logarithmic concentration range (e.g., 0.1–100 µM) in cell viability assays (MTT or resazurin).

- Include positive controls (e.g., doxorubicin) and account for solvent effects (e.g., DMSO ≤0.1%).

- For mitochondrial targeting, reference Mito-Tracker Green protocols, which validate mitochondrial membrane potential changes .

Q. What strategies mitigate side reactions during functionalization of the azetidinone ring?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.